

PIK-75 PI3K-AKT pathway blockade efficiency

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Compound Focus: **Pik-75**

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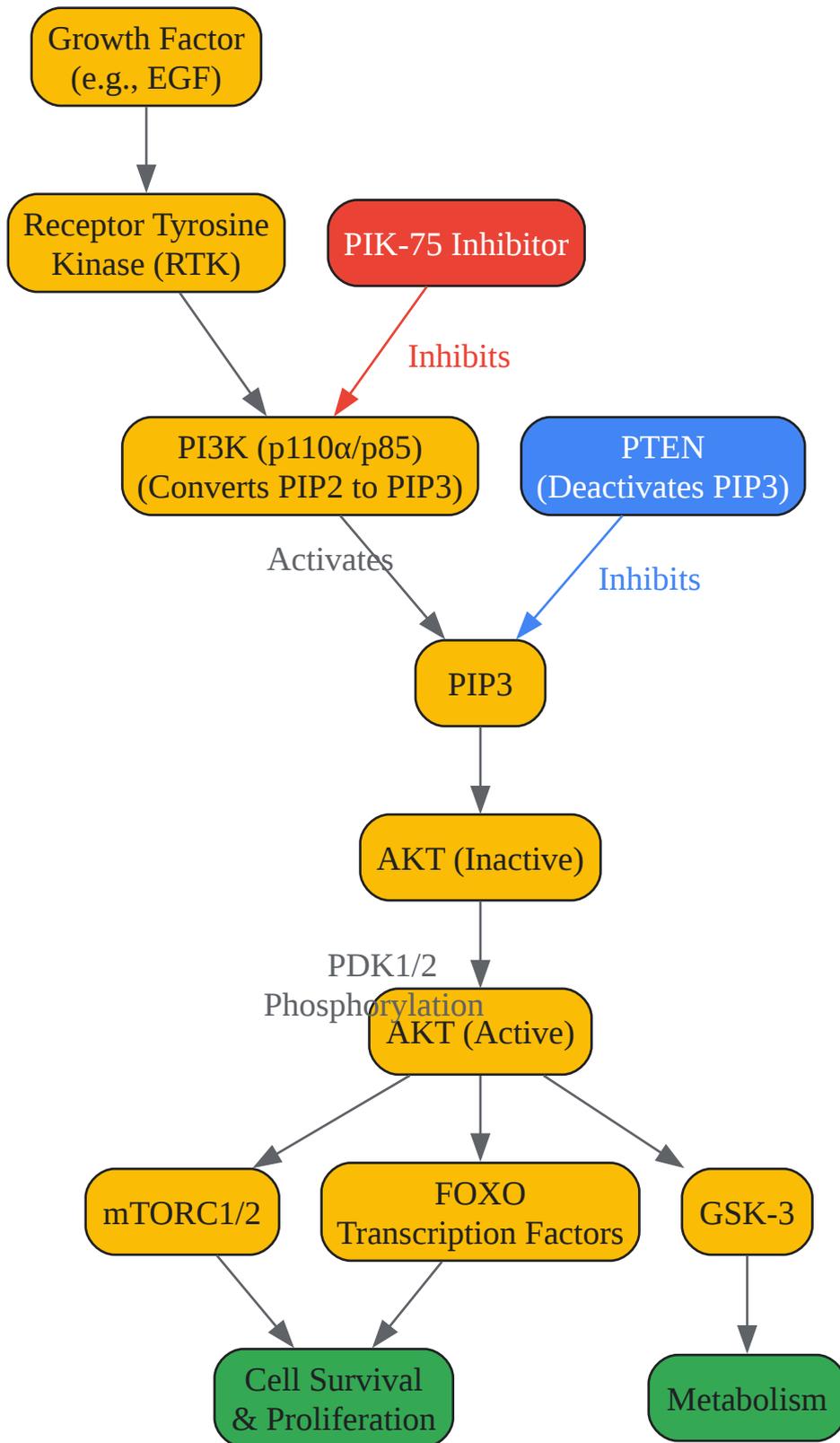
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Mechanism of Action & Pathway Context

PIK-75 is a potent, isoform-selective inhibitor of the Class I PI3K catalytic subunit **p110 α** [1]. It functions by blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K-AKT signaling cascade [2] [3] [4]. This inhibition prevents the membrane recruitment and subsequent activation of AKT, a central node in the pathway that controls cell survival, proliferation, and metabolism [5] [4].

The following diagram illustrates the signaling pathway and the specific point at which **PIK-75** acts.



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Efficiency Data & Functional Outcomes

The efficacy of **PIK-75** has been quantitatively demonstrated in various cellular models. The table below summarizes key functional outcomes and molecular markers from experimental data.

Assay Type	Observed Effect	Reported Magnitude/IC50 Context	Experimental Model
p-AKT Reduction	Decreased phosphorylation of AKT (Ser473)	Dose-dependent reduction [1]	Feline Esophageal Epithelial Cells
Cell Viability	Reduced metabolic activity/cell survival	~56% reduction at 50 μ M (WST-1 assay) [1]	Feline Esophageal Epithelial Cells
Inflammatory Cytokines	Reduced IL-1 β & IL-8 expression	Dose-dependent reduction (Western Blot) [1]	Feline Esophageal Epithelial Cells
Inflammatory Cytokines	Reduced IL-6 secretion	Dose-dependent reduction (ELISA) [1]	Feline Esophageal Epithelial Cells
Comparative Efficacy	More effective than mTOR inhibition	Reduced proliferation by 44-55% (10-50 μ M) [6]	Proteus Syndrome Patient Fibroblasts

Key Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate **PIK-75** efficiency, based on the literature.

Assessing p-AKT Levels via Western Blot

This protocol is crucial for confirming direct target engagement and pathway blockade [1].

- **Cell Preparation:** Culture cells (e.g., primary fibroblasts or epithelial cells) in appropriate medium. Serum-starve (e.g., 24 hours in serum-free DMEM) to silence basal pathway activity.

- **Compound Treatment:** Pre-treat cells with **PIK-75** (e.g., 0.1-10 μM) for a suitable period (e.g., 1-2 hours) before stimulating with a relevant growth factor or cytokine (e.g., Hydrogen Peroxide, EGF, or serum) to activate the pathway.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Analysis:** Resolve equal amounts of protein by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with specific antibodies:
 - **Primary Antibodies:** Phospho-AKT (Ser473), Total AKT.
 - **Secondary Antibody:** HRP-conjugated anti-rabbit IgG.
- **Detection:** Use enhanced chemiluminescence (ECL) reagents for detection. **Normalize p-AKT band density to total AKT** to assess specific inhibition.

Measuring Anti-inflammatory Effects via ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines downstream of PI3K-AKT signaling [1].

- **Cell Culture & Treatment:** Plate cells and allow to reach confluence. Pre-treat with **PIK-75** across a dose range, then co-incubate with an inflammatory stimulus (e.g., 300 μM Hydrogen Peroxide, TNF- α , or IL-1 β) for 6-24 hours.
- **Sample Collection:** Collect cell culture supernatant and centrifuge (e.g., 1000 \times g for 10 minutes) to remove cells and debris. Store aliquots at -80°C .
- **ELISA Procedure:** Use a commercial ELISA kit (e.g., for IL-6) following the manufacturer's instructions. This typically involves:
 - Coating a plate with a capture antibody.
 - Adding samples and standards.
 - Adding a detection antibody and enzyme conjugate.
 - Adding a substrate solution to develop color.
- **Analysis:** Measure absorbance with a microplate reader. **Plot a standard curve** to interpolate cytokine concentrations in samples.

Troubleshooting Common Issues

- **Issue: Lack of Efficacy or Insufficient Pathway Blockade**
 - **Solution:** Verify the integrity of your **PIK-75** stock solution. DMSO is hygroscopic; ensure it is anhydrous and store aliquots at -20°C . Include a positive control, like a known PI3K activator

(e.g., serum or growth factor), to confirm your experimental system is responsive. Confirm that your cell model expresses the p110 α isoform, as **PIK-75** is isoform-selective [1].

- **Issue: High Cytotoxicity Masking Specific Effects**

- **Solution: PIK-75** can have off-target effects. Perform a dose-response curve for viability assays (e.g., MTT, WST-1) alongside your functional readouts to distinguish specific pathway inhibition from general cell death. Use the lowest effective concentration that shows the desired molecular effect (e.g., p-AKT reduction) [1].

- **Issue: Inconsistent Western Blot Results for p-AKT**

- **Solution:** Ensure consistent serum-starvation conditions across all replicates. Always include an unstimulated control (no growth factor) and a stimulated control (growth factor, no inhibitor) on every gel. Use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. Confirm antibody specificity by checking for a single band at the correct molecular weight.

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